molecular formula C17H17N3O2 B11128597 Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11128597
M. Wt: 295.34 g/mol
InChI Key: KIYCMJAAQBJEIY-UHFFFAOYSA-N
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Description

Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent condensation reactions. These reactions are advantageous because they allow for the synthesis of a wide range of products in a single step, avoiding the need for complex multistage syntheses . The use of environmentally benign methods, such as microwave-assisted reactions, is also preferred to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve elevated temperatures and the use of polar organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core .

Mechanism of Action

The mechanism of action of Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it has been described as a cyclin-dependent kinase inhibitor, which means it can interfere with the cell cycle by inhibiting the activity of these kinases . Additionally, it may act as a calcium channel blocker, modulating the flow of calcium ions across cell membranes . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the modulation of neurotransmitter activity.

Comparison with Similar Compounds

Ethyl (8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C17H17N3O2/c1-3-22-17(21)19-16-14(13-9-5-4-6-10-13)18-15-12(2)8-7-11-20(15)16/h4-11H,3H2,1-2H3,(H,19,21)

InChI Key

KIYCMJAAQBJEIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2C)C3=CC=CC=C3

Origin of Product

United States

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